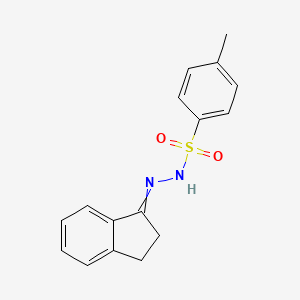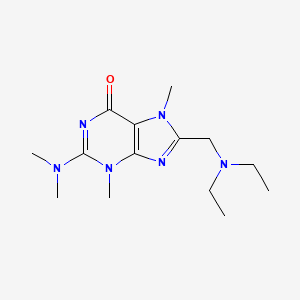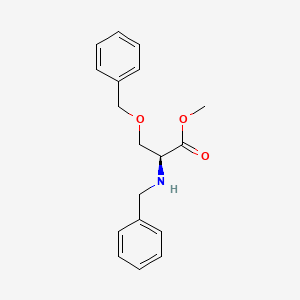![molecular formula C10H11BrClN3 B11836354 6-Bromo-3-(1-methylcyclopropyl)-[1,2,4]triazolo[4,3-a]pyridine hydrochloride](/img/structure/B11836354.png)
6-Bromo-3-(1-methylcyclopropyl)-[1,2,4]triazolo[4,3-a]pyridine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Brom-3-(1-Methylcyclopropyl)-[1,2,4]triazolo[4,3-a]pyridin-hydrochlorid ist eine chemische Verbindung mit der Summenformel C10H11BrClN3. Es ist ein Mitglied der Triazolopyridin-Familie, die für ihre vielfältigen biologischen Aktivitäten und Anwendungen in verschiedenen Bereichen der wissenschaftlichen Forschung bekannt ist .
Vorbereitungsmethoden
Die Synthese von 6-Brom-3-(1-Methylcyclopropyl)-[1,2,4]triazolo[4,3-a]pyridin-hydrochlorid umfasst typischerweise die folgenden Schritte:
Cyclisierungsreaktion: Der erste Schritt beinhaltet die Cyclisierung geeigneter Vorläufer zur Bildung des Triazolopyridin-Kerns.
Substitutionsreaktion: Die 1-Methylcyclopropylgruppe wird durch eine Substitutionsreaktion eingeführt, häufig unter Verwendung eines geeigneten Alkylierungsmittels.
Hydrochlorid-Bildung: Der letzte Schritt beinhaltet die Bildung des Hydrochloridsalzes durch Reaktion der Verbindung mit Salzsäure.
Industrielle Produktionsmethoden können die Optimierung dieser Schritte zur Steigerung der Ausbeute und Reinheit sowie die Verwendung skalierbarer Reaktionsbedingungen und Reinigungsverfahren umfassen.
Analyse Chemischer Reaktionen
6-Brom-3-(1-Methylcyclopropyl)-[1,2,4]triazolo[4,3-a]pyridin-hydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, häufig unter Verwendung von Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat.
Reduktion: Reduktionsreaktionen können unter Verwendung von Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Das Bromatom an der 6-Position kann durch andere funktionelle Gruppen durch nukleophile Substitutionsreaktionen substituiert werden, unter Verwendung von Reagenzien wie Natriumazid oder Thiolen.
Wissenschaftliche Forschungsanwendungen
6-Brom-3-(1-Methylcyclopropyl)-[1,2,4]triazolo[4,3-a]pyridin-hydrochlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Es wird als Baustein bei der Synthese komplexerer Moleküle und als Reagenz in verschiedenen organischen Reaktionen verwendet.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle, antifungale und antivirale Eigenschaften.
Medizin: Es werden laufende Forschungsarbeiten durchgeführt, um sein Potenzial als Therapeutikum für verschiedene Krankheiten, einschließlich Krebs und Infektionskrankheiten, zu untersuchen.
Wirkmechanismus
Der Wirkmechanismus von 6-Brom-3-(1-Methylcyclopropyl)-[1,2,4]triazolo[4,3-a]pyridin-hydrochlorid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann ihre Wirkungen ausüben, indem sie an Enzyme oder Rezeptoren bindet und so deren Aktivität moduliert. Die genauen beteiligten molekularen Zielstrukturen und Signalwege können je nach dem jeweiligen biologischen Kontext und der Anwendung variieren .
Wirkmechanismus
The mechanism of action of 6-Bromo-3-(1-methylcyclopropyl)-[1,2,4]triazolo[4,3-a]pyridine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context and application .
Vergleich Mit ähnlichen Verbindungen
6-Brom-3-(1-Methylcyclopropyl)-[1,2,4]triazolo[4,3-a]pyridin-hydrochlorid kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:
6-Brom-[1,2,4]triazolo[4,3-a]pyridin: Diese Verbindung fehlt die 1-Methylcyclopropylgruppe und kann unterschiedliche biologische Aktivitäten und Eigenschaften aufweisen.
3,8-Dimethyl[1,2,4]triazolo[4,3-a]pyridin: Diese Verbindung hat ein anderes Substitutionsschema und kann unterschiedliche chemische und biologische Eigenschaften aufweisen.
6-Brom-3-methyl-1,2,4-triazolo[4,3-a]-pyridin: Diese Verbindung hat eine ähnliche Struktur, aber mit unterschiedlichen Substituenten, was zu Variationen in ihrer Reaktivität und Anwendung führt.
Die Einzigartigkeit von 6-Brom-3-(1-Methylcyclopropyl)-[1,2,4]triazolo[4,3-a]pyridin-hydrochlorid liegt in seinem spezifischen Substitutionsschema, das ihm unterschiedliche chemische und biologische Eigenschaften verleiht und es für verschiedene Forschungs- und Industrieanwendungen wertvoll macht.
Eigenschaften
Molekularformel |
C10H11BrClN3 |
|---|---|
Molekulargewicht |
288.57 g/mol |
IUPAC-Name |
6-bromo-3-(1-methylcyclopropyl)-[1,2,4]triazolo[4,3-a]pyridine;hydrochloride |
InChI |
InChI=1S/C10H10BrN3.ClH/c1-10(4-5-10)9-13-12-8-3-2-7(11)6-14(8)9;/h2-3,6H,4-5H2,1H3;1H |
InChI-Schlüssel |
GICOLGZOYJASIP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC1)C2=NN=C3N2C=C(C=C3)Br.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![7-Iodo-2-methylthieno[3,2-d]pyrimidin-4-ol](/img/structure/B11836313.png)

![tert-butyl (1-(1H-benzo[d]imidazol-2-yl)pyrrolidin-3-yl)carbamate](/img/structure/B11836327.png)


![4-(4-Chloro-2-methylphenyl)-6-ethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-amine](/img/structure/B11836339.png)

